molecular formula C26H22N2O4S B281087 2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

货号: B281087
分子量: 458.5 g/mol
InChI 键: DEZMGZWMMJOBRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for B-cell survival and proliferation. Inhibition of BTK activity by this compound leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with minimal effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to inhibit B-cell activation and antibody production in preclinical models of autoimmune diseases.

实验室实验的优点和局限性

2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. This compound has also shown synergistic effects with other targeted therapies and chemotherapy agents in preclinical models, which makes it a promising candidate for combination therapy. However, this compound has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated.

未来方向

There are several potential future directions for the development of 2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide. One area of interest is the use of this compound in combination with other targeted therapies or chemotherapy agents for the treatment of B-cell malignancies. Another area of interest is the evaluation of this compound in other B-cell disorders, such as autoimmune diseases. Additionally, there is ongoing research to identify biomarkers that can predict response to this compound and other BTK inhibitors.

合成方法

The synthesis of 2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of this compound has been reported in several publications, and the process has been optimized for large-scale production.

科学研究应用

2,4,5-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also demonstrated synergistic effects with other targeted therapies and chemotherapy agents in preclinical models.

属性

分子式

C26H22N2O4S

分子量

458.5 g/mol

IUPAC 名称

2,4,5-trimethyl-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide

InChI

InChI=1S/C26H22N2O4S/c1-14-11-16(3)22(12-15(14)2)33(31,32)27-20-9-10-21-24-19(13-23(29)28(21)4)17-7-5-6-8-18(17)26(30)25(20)24/h5-13,27H,1-4H3

InChI 键

DEZMGZWMMJOBRF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)C

规范 SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。